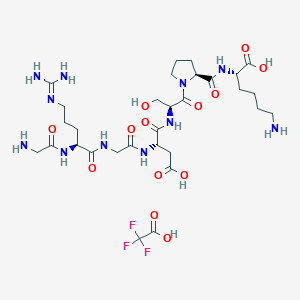

Grgdspk (tfa)

Description

The Arg-Gly-Asp (RGD) Sequence as a Fundamental Recognition Motif in Cell Biology

The tripeptide sequence Arginine-Glycine-Aspartic acid, or RGD, was first identified in the early 1980s as the minimal sequence within the ECM protein fibronectin that is required for cell attachment. wikipedia.org This discovery was a landmark in cell biology, revealing a fundamental mechanism by which cells adhere to their surroundings. nih.gov The RGD motif is not exclusive to fibronectin; it has since been found in numerous other ECM proteins, including vitronectin, laminin, and osteopontin, establishing it as a widespread cell adhesion signal. ontosight.aiwikipedia.org The simplicity of this three-amino-acid sequence belies its importance; the specific context and conformation of the RGD motif within a protein, along with surrounding amino acids, contribute to its binding specificity for different receptors. bioscientifica.com Synthetic peptides containing the RGD sequence have become essential research tools, as they can mimic the action of ECM proteins and be used to probe the intricacies of cell adhesion. ontosight.ai

Structural and Functional Diversity of Integrin Receptors

The primary receptors on the cell surface that recognize the RGD motif belong to the integrin family. nih.gov Integrins are heterodimeric glycoproteins composed of non-covalently linked α and β subunits. mdpi.com Both subunits are transmembrane proteins, meaning they span the cell membrane, with large extracellular domains, a single transmembrane helix, and a short cytoplasmic tail. nih.govnus.edu.sg This structure allows them to "integrate" the extracellular and intracellular environments, transmitting signals in both directions across the cell membrane. nus.edu.sgharvard.edu

In mammals, 18 α and 8 β subunits have been identified, which can combine to form at least 24 distinct integrin heterodimers. nih.govharvard.edu This combinatorial diversity gives rise to a wide range of ligand specificities and cellular functions. nih.gov For instance, the integrin α5β1 is a classic fibronectin receptor, while αvβ3 binds to a broader range of ligands, including vitronectin and fibronectin. mdpi.com This diversity allows cells to respond specifically to different cues in their microenvironment. nih.gov The expression of different integrin subtypes varies between cell types and developmental stages, further highlighting their diverse roles in cell adhesion, migration, proliferation, and survival. researchgate.net

| Integrin | Known RGD-Containing Ligands | Primary Functions |

|---|---|---|

| α5β1 | Fibronectin | Cell adhesion to fibronectin, matrix assembly |

| αvβ3 | Fibronectin, Vitronectin, Osteopontin, Fibrinogen | Cell adhesion, migration, angiogenesis |

| αvβ5 | Vitronectin | Cell adhesion, phagocytosis |

| αIIbβ3 | Fibrinogen, Fibronectin, von Willebrand Factor | Platelet aggregation |

Mechanisms of Extracellular Matrix (ECM)-Integrin Interactions

The binding of an integrin to its ECM ligand, such as the RGD motif in fibronectin, is not a simple lock-and-key mechanism. It is a dynamic process that involves conformational changes in the integrin receptor, a phenomenon known as "activation" or "priming". mdpi.com Integrins can exist in a bent, low-affinity state or an extended, high-affinity state. mdpi.com Intracellular signals can trigger a process called "inside-out" signaling, where proteins like talin bind to the integrin's cytoplasmic tail, inducing a conformational change that extends the extracellular domain and increases its affinity for ligands. mdpi.com

Conversely, ligand binding to the extracellular domain ("outside-in" signaling) can also induce conformational changes, leading to the clustering of integrins on the cell surface. mdpi.com This clustering recruits a host of intracellular proteins to form focal adhesions, which are complex structures that link the ECM to the cell's internal actin cytoskeleton. nih.gov These focal adhesions act as signaling hubs, activating pathways that influence cell behavior, including migration, proliferation, and even gene expression. researchgate.net The ability of integrins to transduce signals bidirectionally is a unique and critical feature of their function. nih.gov

Significance of Fibronectin and its Role in Cellular Adhesion Processes

Fibronectin is a high-molecular-weight glycoprotein (B1211001) that is a major component of the ECM. cytoskeleton.com It exists in two forms: a soluble dimer in blood plasma and an insoluble fibrillar network in the ECM. wikipedia.org Fibronectin plays a pivotal role in cell adhesion, migration, growth, and differentiation, and is crucial for processes like wound healing and embryonic development. cytoskeleton.comwikipedia.org

Structurally, fibronectin is a dimer of two similar polypeptide chains linked by disulfide bonds at their C-termini. rsc.org Each chain is composed of a series of repeating modules, which contain binding sites for various molecules, including collagen, fibrin, and cell-surface integrins. cytoskeleton.comwikipedia.org The most well-known of these is the RGD sequence located in the tenth type III repeat, which is the primary binding site for many integrins, including α5β1 and αvβ3. mdpi.comnih.gov The interaction between fibronectin and integrins is fundamental for the assembly of the fibronectin matrix itself, a cell-mediated process where soluble fibronectin dimers are converted into an insoluble fibrillar network. mdpi.comwikipedia.org

Overview of Peptidic Integrin Modulators in Academic Research

The discovery of the RGD motif spurred the development of synthetic peptides that could mimic or inhibit the interaction between integrins and their natural ligands. ontosight.ai These peptidic modulators have become indispensable tools in biomedical research. nih.gov Short, linear RGD-containing peptides can competitively inhibit cell adhesion by binding to integrins and blocking their access to ECM proteins. mdpi.com

The peptide GRGDSPK (Gly-Arg-Gly-Asp-Ser-Pro-Lys), often supplied as a trifluoroacetate (B77799) (TFA) salt, is a prime example of such a modulator. It is a competitive and reversible inhibitor of integrin-fibronectin binding. medchemexpress.comcaltagmedsystems.debiocat.com Researchers utilize peptides like GRGDSPK to study the specific roles of RGD-binding integrins in various biological processes. For example, by adding this peptide to cell cultures, scientists can observe the effects of disrupting integrin-mediated adhesion on cell morphology, migration, and differentiation. medchemexpress.com The peptide GRGDSP, a closely related sequence, has been used to inhibit tumor cell adherence and to modify the surface of biomedical implants to promote endothelialization. glpbio.commedchemexpress.com The specificity of these peptides can be influenced by the amino acids flanking the core RGD motif, a principle that researchers exploit to design modulators with selectivity for particular integrin subtypes. acs.orgresearchgate.net The study of such peptidic modulators continues to provide deep insights into the pathological and physiological roles of integrins. nih.govtandfonline.com

Structure

2D Structure

Properties

Molecular Formula |

C30H50F3N11O13 |

|---|---|

Molecular Weight |

829.8 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C28H49N11O11.C2HF3O2/c29-8-2-1-5-16(27(49)50)37-25(47)19-7-4-10-39(19)26(48)18(14-40)38-24(46)17(11-22(43)44)36-21(42)13-34-23(45)15(35-20(41)12-30)6-3-9-33-28(31)32;3-2(4,5)1(6)7/h15-19,40H,1-14,29-30H2,(H,34,45)(H,35,41)(H,36,42)(H,37,47)(H,38,46)(H,43,44)(H,49,50)(H4,31,32,33);(H,6,7)/t15-,16-,17-,18-,19-;/m0./s1 |

InChI Key |

AHBGJKBOMDKUKU-UYNNABTASA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthesis and Molecular Engineering of Grgdspk

Established Methodologies for Solid-Phase Peptide Synthesis of GRGDSPK

The primary method for producing GRGDSPK is Solid-Phase Peptide Synthesis (SPPS), a technique that revolutionized peptide chemistry and was pioneered by R. Bruce Merrifield. powdersystems.com SPPS allows for the efficient and controlled stepwise assembly of an amino acid chain anchored to an insoluble polymer resin. powdersystems.comscispace.com

The synthesis of GRGDSPK involves a cyclical process:

Attachment of the First Amino Acid: The process begins by covalently linking the C-terminal amino acid, lysine (B10760008) (Lys), to the solid support resin. The reactive amino and side-chain groups of the lysine are protected to ensure reactions occur only at the desired position. powdersystems.com

Deprotection: The protecting group on the alpha-amino group of the resin-bound lysine is removed, typically using a base like piperidine (B6355638) in Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, to make it available for the next coupling step. powdersystems.com

Coupling: The next amino acid in the sequence (Proline), with its own alpha-amino group protected, is activated and added to the reactor. Coupling agents are used to facilitate the formation of a stable peptide bond with the deprotected amine on the growing chain. powdersystems.com

Iteration: These deprotection and coupling steps are repeated for each subsequent amino acid—Serine, Aspartic Acid, Glycine, Arginine, and finally Glycine—until the full GRGDSPK sequence is assembled on the resin. powdersystems.com Throughout this process, the reactive side chains of Arginine (Arg), Aspartic Acid (Asp), Serine (Ser), and Lysine (Lys) remain shielded by orthogonal protecting groups.

Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. This is commonly achieved using a strong acid cocktail, frequently containing Trifluoroacetic Acid (TFA). powdersystems.com This final step not only releases the purified peptide but also results in the formation of the GRGDSPK trifluoroacetate (B77799) salt, denoted as GRGDSPK (TFA).

This automated and highly controlled process allows for the reliable production of high-purity GRGDSPK for research purposes.

Table 1: Properties of GRGDSPK Peptide

| Property | Description |

|---|---|

| Full Sequence | Gly-Arg-Gly-Asp-Ser-Pro-Lys |

| One-Letter Code | GRGDSPK |

| Core Motif | Arg-Gly-Asp (RGD) |

| Molecular Formula | C₂₈H₄₉N₁₁O₁₁ medchemexpress.com |

| Primary Function | Competitive inhibitor of integrin-ligand binding. medchemexpress.commedchemexpress.com |

| Key Residues for Derivatization | N-terminal Glycine (α-amino group), C-terminal Lysine (ε-amino group). |

Strategies for Chemical Derivatization of GRGDSPK

The GRGDSPK peptide is not only valuable in its native form but also serves as a molecular scaffold for chemical derivatization. Derivatization is the process of chemically modifying a molecule to alter its properties or to add new functionalities. researchgate.net For GRGDSPK, this is typically done to enable its use in advanced applications such as cellular imaging, targeted drug delivery, and diagnostics. The model peptide GRGDSPK has been used in foundational studies to investigate the specificity of derivatization reactions, such as the guanidination of lysine residues. researchgate.netnih.gov The primary sites for modification are the free N-terminal α-amino group and the ε-amino group on the side chain of the C-terminal lysine, as these sites can be readily targeted with specific chemical reagents.

Covalent Attachment of Fluorescent Probes to GRGDSPK Analogues

To visualize and track the interaction of GRGDSPK with cells and tissues, fluorescent probes can be covalently attached. thermofisher.com This process, known as fluorescent labeling, turns the peptide into a reporter molecule for applications like fluorescence microscopy and flow cytometry. bmbreports.org

The strategy involves reacting the GRGDSPK peptide with a reactive derivative of a fluorophore. thermofisher.com Common chemistries target the primary amine groups of the peptide. N-hydroxysuccinimide (NHS) esters of fluorescent dyes are frequently used because they react efficiently with the amines on the N-terminus or the lysine side chain to form a stable, covalent amide bond. thermofisher.comnih.gov A variety of fluorescent probes can be attached, each with distinct spectral properties.

Table 2: Examples of Fluorescent Labeling Strategies for Peptides

| Reagent Class | Target Functional Group | Resulting Bond | Example Fluorophores |

|---|---|---|---|

| NHS-esters | Primary Amine (-NH₂) | Amide | Fluorescein, Rhodamine, Cyanine Dyes (Cy3, Cy5) biorxiv.org |

| Isothiocyanates | Primary Amine (-NH₂) | Thiourea | FITC (Fluorescein isothiocyanate) thermofisher.com |

| Maleimides | Sulfhydryl (-SH) | Thioether | N/A for native GRGDSPK (requires cysteine modification) biorxiv.org |

The selection of the fluorophore and the site of attachment is critical to ensure that the labeling does not interfere with the peptide's ability to bind to integrins.

Conjugation of Chelating Agents for Radiolabeling Studies

For in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), or for targeted radionuclide therapy, GRGDSPK can be derivatized with a chelating agent. nih.govmdpi.com A bifunctional chelator is a molecule that has two key parts: a reactive group that can be covalently attached to the peptide and a cage-like structure that can securely bind a metallic radionuclide. mdpi.comnih.gov

The conjugation process typically involves reacting an activated chelator with the primary amino group of the lysine residue in GRGDSPK. nih.govresearchgate.net Once the peptide-chelator conjugate is formed and purified, it can be radiolabeled with a suitable metallic isotope. nih.gov The choice of chelator is matched to the specific radionuclide being used to ensure a stable complex. mdpi.com

Table 3: Common Chelators and Radionuclides for Peptide Labeling

| Chelator | Common Radionuclides | Imaging/Therapy Application |

|---|---|---|

| DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) | ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y | PET Imaging, Therapy mdpi.comcpcscientific.com |

| NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) | ⁶⁸Ga, ⁶⁴Cu | PET Imaging |

| DTPA (Diethylenetriaminepentaacetic acid) | ¹¹¹In | SPECT Imaging researchgate.net |

| AAZTA (1,4-bis(carboxymethyl)-6-[bis(carboxymethyl)]amino-6-methylperhydro-1,4-diazepine) | ⁶⁸Ga, ¹⁷⁷Lu | PET Imaging, Therapy mdpi.com |

This derivatization strategy transforms GRGDSPK into a targeted probe capable of delivering a radioactive payload for diagnostic or therapeutic purposes. cpcscientific.com

Polyethylene (B3416737) Glycol (PEG) Modification Strategies for GRGDSPK (e.g., DSPE-PEG-GRGDS)

PEGylation is the covalent attachment of polyethylene glycol (PEG) chains to a molecule, a strategy widely used to improve the pharmacokinetic properties of therapeutic peptides. biochempeg.combachem.com PEGylation can increase a peptide's solubility, extend its circulation half-life by reducing renal clearance, and decrease its immunogenicity. bachem.comnih.gov

A sophisticated application of this strategy involves creating lipid-PEG-peptide conjugates, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG) conjugated to an RGD peptide. biochempeg.commedchemexpress.com In this construct:

DSPE is a phospholipid that serves as a hydrophobic anchor, allowing the entire molecule to be incorporated into the lipid bilayer of nanoparticles or liposomes. nih.gov

PEG is a hydrophilic, flexible polymer that acts as a spacer, shielding the nanoparticle from the immune system and improving its stability in circulation. bachem.comnih.gov

GRGDSPK (or a related sequence like GRGDS) is attached to the distal end of the PEG chain, where it is exposed and available to act as a targeting ligand for integrin-expressing cells. medchemexpress.comresearchgate.net

The synthesis of DSPE-PEG-RGD involves coupling the peptide to the functionalized end of the DSPE-PEG polymer. researchgate.net This creates a powerful component for building targeted drug delivery systems that can ferry therapeutic agents to specific sites in the body.

Impact of Derivatization on GRGDSPK's Molecular Recognition Capabilities

While chemical derivatization adds valuable functionality to the GRGDSPK peptide, it carries the risk of diminishing or abolishing its primary function: high-affinity binding to integrins. The molecular recognition between the RGD motif and the integrin binding pocket is highly sensitive to conformational changes. nih.gov Even minor alterations can significantly affect binding affinity. nih.gov The steric hindrance imposed by the local microenvironment of the RGD sequence is a critical factor for optimal interaction. frontiersin.org

The success of any derivatization strategy hinges on preserving the structural integrity of the RGD binding motif.

Location of Modification: Derivatizations are almost always performed at sites distal to the core RGD sequence, such as the N-terminus or the C-terminal lysine. Attaching a bulky group directly within or adjacent to the RGD sequence would likely obstruct its access to the integrin binding site.

Use of Linkers: Flexible linkers or spacers (like PEG) are often incorporated between the peptide and the functional moiety (e.g., a fluorophore or chelator). mdpi.com This helps to physically separate the bulky group from the RGD motif, allowing the peptide to maintain its bioactive conformation required for receptor binding. researchgate.net

Conformational Effects: Research has shown that derivatization can impact biological activity. For instance, attaching a fluorescent probe to a biologically active molecule was found to inhibit its function, underscoring that the integrity of the native structure is crucial. nih.gov Conversely, well-designed modifications, such as the PEG-shielded probes that leave the RGD peptide accessible, can successfully combine targeting with the desired new function. researchgate.net

Ultimately, the goal of derivatization is to create a multifunctional molecule where the targeting capability of the GRGDSPK peptide is retained. This requires careful chemical design to ensure that the modification does not sterically hinder or inappropriately alter the conformation of the peptide, thereby maintaining its crucial molecular recognition capabilities. nih.gov

Table 4: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| Gly-Arg-Gly-Asp-Ser-Pro-Lys | GRGDSPK |

| Trifluoroacetic Acid | TFA |

| 9-fluorenylmethyloxycarbonyl | Fmoc |

| tert-butyloxycarbonyl | Boc |

| N-hydroxysuccinimide | NHS |

| 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid | DOTA |

| 1,4,7-triazacyclononane-1,4,7-triacetic acid | NOTA |

| Diethylenetriaminepentaacetic acid | DTPA |

| 1,4-bis(carboxymethyl)-6-[bis(carboxymethyl)]amino-6-methylperhydro-1,4-diazepine | AAZTA |

| Polyethylene Glycol | PEG |

| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine | DSPE |

| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] | DSPE-PEG |

| Arg-Gly-Asp | RGD |

| Gly-Arg-Gly-Asp-Ser | GRGDS |

Mechanistic Investigations of Grgdspk S Biological Action

Elucidation of the Molecular Interactions between GRGDSPK and Integrin Receptors

Integrins are a large family of heterodimeric cell surface receptors, composed of α and β subunits, that mediate cell-matrix and cell-cell interactions. youtube.com A specific subset of these receptors recognizes the RGD tripeptide motif found in various ECM proteins like fibronectin and vitronectin. mdpi.com The GRGDSPK peptide functions by engaging these same RGD-binding integrins.

The molecular interaction is primarily driven by the RGD sequence. The Arg-Gly-Asp motif inserts into a binding pocket located at the interface of the α and β subunits on the integrin headpiece. nih.gov The specificity of this interaction is critical; any substitution of the three amino acids in the RGD sequence can lead to a complete loss of binding activity. nih.gov For instance, replacing glycine with alanine introduces steric hindrance in the binding groove, preventing effective interaction. nih.gov

The interaction is characterized by specific chemical contacts:

Arginine (Arg): The positively charged guanidinium (B1211019) group of the arginine residue forms a salt bridge with a negatively charged aspartate residue in the α subunit's β-propeller domain.

Aspartate (Asp): The carboxylate group of the aspartate residue in the peptide coordinates with a metal ion in the Metal Ion-Dependent Adhesion Site (MIDAS) located in the β subunit's βA (or βI-like) domain. This interaction is dependent on the presence of divalent cations like Mg²⁺ or Mn²⁺.

Glycine (Gly): The small size of the glycine residue allows for a necessary tight turn in the peptide's backbone, enabling the arginine and aspartate side chains to orient correctly for simultaneous binding.

The residues flanking the core RGD motif, in this case, Serine (S), Proline (P), and Lysine (B10760008) (K) in GRGDSPK, also influence the peptide's binding affinity and specificity for different integrin subtypes. nih.gov These flanking amino acids can make secondary contacts with the integrin surface, further stabilizing the complex and modulating which of the eight RGD-binding integrins (e.g., αvβ3, αvβ5, α5β1, αIIbβ3) it preferentially binds to. nih.govnih.gov

Kinetic and Thermodynamic Characterization of GRGDSPK's Competitive Inhibition of Integrin-Fibronectin Binding

GRGDSPK acts as a competitive antagonist by binding to the same site on integrins as natural ligands like fibronectin. This competition prevents the natural ligand from binding, thereby inhibiting cell adhesion and downstream signaling. The efficacy of this inhibition is quantified by parameters such as the half-maximal inhibitory concentration (IC50), which measures the concentration of the peptide required to inhibit 50% of the natural ligand's binding.

Studies have systematically evaluated the binding affinity of linear RGD peptides, including GRGDSPK, for various integrin subtypes using solid-phase binding assays. These assays typically involve immobilizing purified integrins and measuring the inhibition of a labeled natural ligand (like biotinylated fibronectin or vitronectin) in the presence of increasing concentrations of the competitor peptide. mdpi.com The resulting IC50 values demonstrate varying affinities for different integrins, highlighting the role of both the core RGD sequence and its flanking residues in determining binding specificity. nih.gov

Table 1: IC50 Values of Linear RGD Peptides for Different Integrin Subtypes

| Peptide | αvβ3 (nM) | αvβ5 (nM) | αvβ6 (nM) | α5β1 (nM) | αIIbβ3 (nM) |

| GRGDSP | 200 | 1800 | 12 | 100 | 140 |

| GRGDS | 200 | 2000 | 20 | 100 | 120 |

| RGD | 1200 | 10000 | 1200 | 2000 | 2000 |

This table presents representative data on the inhibitory activity of various RGD-containing peptides against a panel of purified human integrins. The IC50 values indicate the concentration of the peptide required to inhibit 50% of the binding of a natural ligand. Data adapted from studies characterizing ligand-integrin binding affinities.

The data illustrate that linear peptides like GRGDSP exhibit nanomolar to micromolar affinity for RGD-dependent integrins. The flanking serine and proline residues in GRGDSP appear to enhance affinity for certain integrins, such as αvβ6, compared to the simple RGD tripeptide. nih.gov This competitive inhibition forms the basis of GRGDSPK's utility in disrupting integrin-mediated cellular processes.

Conformational Changes within Integrin Complexes Induced by GRGDSPK Binding

Integrin activity is tightly regulated by conformational changes that shift the receptor between low-affinity and high-affinity states for their ligands. nih.gov In their inactive state, integrins adopt a bent conformation where the ligand-binding headpiece is oriented close to the cell membrane. nih.gov Activation involves a dramatic structural rearrangement, often described by the "switchblade" model, where the integrin extends, exposing the ligand-binding site. nih.gov

The binding of ligands like GRGDSPK plays a crucial role in this process. According to the "induced fit" model of protein-ligand interaction, the binding of the RGD peptide can induce or stabilize a high-affinity, "open" conformation of the integrin headpiece. mit.edu This conformational change is essential for robust binding and subsequent signal transduction.

Molecular dynamics simulations and structural studies have shown that even short RGD peptides can impose a specific conformation on the integrin's binding site. mit.edu The binding event triggers a cascade of structural alterations that propagate from the ligand-binding interface through the integrin's "legs" to the transmembrane and cytoplasmic domains. These changes include the separation of the α and β subunit cytoplasmic tails, which is a critical step for initiating intracellular signaling cascades. nih.gov This "outside-in" signaling mechanism is a direct consequence of the conformational shifts induced by ligand binding.

Analysis of Downstream Signal Transduction Pathways Modulated by GRGDSPK (e.g., FAK and ERK1/2 phosphorylation)

By binding to integrins and inducing conformational changes, GRGDSPK triggers "outside-in" signaling, activating a network of intracellular pathways that regulate cell behavior. nih.gov Upon ligand binding and integrin clustering, one of the earliest events is the recruitment and activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase.

Activation of FAK at focal adhesions—complex structures that link the ECM to the intracellular actin cytoskeleton—initiates a signaling cascade. FAK undergoes autophosphorylation, creating docking sites for other signaling proteins, including Src family kinases. The FAK-Src complex then phosphorylates numerous downstream substrates, leading to the activation of several key pathways, most notably the Ras-MEK-ERK pathway (also known as the MAPK cascade). mdpi.commdpi.com

The activation of this pathway culminates in the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govmdpi.com Studies have demonstrated that treating cells, such as cortical neurons, with the GRGDSP peptide leads to a rapid and transient increase in the phosphorylation of ERK1/2. nih.gov Activated ERK1/2 can then translocate to the nucleus to phosphorylate transcription factors, thereby altering gene expression and influencing critical cellular processes such as proliferation, survival, and migration. nih.gov The main signaling event linked to αvβ6-dependent activation of matrix metalloproteinases (MMPs), for example, involves the ERK/MAPK pathway. mdpi.com This highlights how GRGDSPK, by engaging integrin receptors, can directly modulate fundamental cellular signaling networks.

Applications of Grgdspk in Cellular and Tissue Research Models

Studies on GRGDSPK's Influence on Bone Formation and Resorption Mechanisms

The RGD sequence is a key element in the interaction between cells and the extracellular matrix, playing a crucial role in bone dynamics. medchemexpress.cnnih.gov The peptide GRGDSPK is utilized to explore the intricate roles of integrins in the processes of bone formation and resorption. biocat.commedchemexpress.commedchemexpress.commedchemexpress.eucaltagmedsystems.demedchemexpress.com

Investigations into the Modulation of Mineralization Processes by GRGDSPK

Research using fetal rat parietal bones in a mineralizing organ culture system has demonstrated that GRGDSPK inhibits mineralization in a dose-dependent manner. medchemexpress.commedchemexpress.commedchemexpress.cnnih.gov In these studies, the addition of GRGDSPK at concentrations ranging from 0.1 to 50 μM for four days led to a decrease in calcium content and the percentage of bone area per unit of tissue. medchemexpress.cnnih.gov A maximal reduction in calcium content (32.5%) and bone area (42.9%) was observed at a concentration of 50 μM. medchemexpress.cnnih.gov These findings highlight the inhibitory effect of GRGDSPK on the mineralization process, a critical step in bone formation. medchemexpress.cnnih.gov

Table 1: Effect of GRGDSPK on Mineralization in Fetal Rat Parietal Bones

| GRGDSPK Concentration (μM) | Duration of Treatment | Maximum Decrease in Calcium Content | Maximum Decrease in Bone/Unit Area |

| 0.1-50 | 4 days | 32.5% | 42.9% |

This table summarizes the dose-dependent inhibitory effect of GRGDSPK on mineralization, as observed in fetal rat parietal bone cultures.

Research on GRGDSPK's Impact on Osteoblast and Mineralized Matrix Organization

Studies have shown that GRGDSPK significantly alters bone morphology by disrupting the organization of osteoblasts and the mineralized matrix. medchemexpress.commedchemexpress.commedchemexpress.cnnih.gov At concentrations of 10 and 50 μM, the peptide caused a dramatic change in the structure of fetal rat parietal bones in culture. medchemexpress.commedchemexpress.commedchemexpress.cnnih.gov This disruption is believed to be a consequence of the peptide's interference with integrin-mediated cell adhesion, which is essential for the proper arrangement of osteoblasts and the subsequent formation of a well-organized mineralized matrix. medchemexpress.cnnih.govnih.gov

Analysis of Cellular Adhesion and Aggregation Dynamics Using GRGDSPK

GRGDSPK is instrumental in studying the dynamics of cell adhesion and aggregation. medchemexpress.commedchemexpress.com By blocking integrin-fibronectin binding, the peptide allows researchers to investigate the specific roles of these interactions in cellular adhesion processes. medchemexpress.commedchemexpress.com For instance, in studies with wild-type mesendodermal progenitors, the addition of 250 μM GRGDSPK resulted in significantly reduced adhesion forces, confirming that the observed adhesion was specific to fibronectin and mediated by integrins. medchemexpress.commedchemexpress.com Furthermore, the same concentration of GRGDSPK was found to increase the average size of wild-type cell aggregates, indicating its ability to modulate cell-cell interactions. medchemexpress.commedchemexpress.com In another study, the peptide GRGDSPK was shown to abrogate the attachment of L8 cells to the tat protein, reducing cell adherence to background levels at concentrations above 100 µg/ml (0.1 mM). semanticscholar.org

Exploration of GRGDSPK's Role in Research on Cell Migration and Differentiation

The RGD sequence is known to be involved in cellular behaviors such as adhesion, proliferation, and differentiation. Research has utilized GRGDSPK to probe the role of integrin-mediated adhesion in cell migration and differentiation. Studies on self-assembled monolayers presenting the GRGDSP peptide have shown that cell attachment, spreading, and proliferation of both human mesenchymal stem cells (hMSCs) and human umbilical vein endothelial cells (HUVECs) are strongly dependent on the density of the peptide. nih.gov Furthermore, investigations into cell migration have revealed that soluble RGD peptides can influence migration rates. For example, one study found that the migration rate of cells increased with the concentration of a soluble RGD inhibitor, reaching a maximum rate at 100 μM, which was 2.5 times greater than without the inhibitor. nih.gov These findings suggest that GRGDSPK can be used to modulate and study the complex processes of cell migration and differentiation. nih.govnih.gov

Application of GRGDSPK in Studies of Fertilization Mechanisms (e.g., in bovine oocytes)

Research into fertilization mechanisms has employed GRGDSPK to understand the role of integrins in sperm-oocyte interaction. medchemexpress.commedchemexpress.com Studies on bovine oocytes have shown that RGD-containing peptides, including GRGDSPK, can impair the ability of sperm to fertilize oocytes in a dose-dependent manner. medchemexpress.commedchemexpress.com Specifically, concentrations of 0.5 mM, 1.0 mM, and 1.5 mM of an RGD-containing peptide resulted in a reduction in the cleavage of bovine oocytes, a key indicator of successful fertilization. medchemexpress.com This suggests that integrin-mediated binding is a crucial step in the fertilization process of bovine oocytes. medchemexpress.commdpi.com

Table 2: Effect of RGD-containing Peptide on Bovine Oocyte Fertilization

| Peptide Concentration | Outcome |

| 0.5 mM, 1.0 mM, 1.5 mM | Reduction in oocyte cleavage in a dose-dependent manner |

This table illustrates the inhibitory effect of an RGD-containing peptide on the fertilization of bovine oocytes, as measured by a decrease in cleavage.

Investigations into GRGDSPK's Involvement in Apoptosis Induction Pathways

The process of apoptosis, or programmed cell death, can be influenced by cell-matrix interactions. researchgate.net While direct studies on GRGDSPK (TFA) and apoptosis induction are limited, related RGD peptides have been shown to play a role in this process. medchemexpress.com For example, the RGD peptide (GRGDNP) TFA has been found to promote apoptosis by activating conformational changes that enhance the activation and autoprocessing of pro-caspase-3. medchemexpress.com Apoptosis can be triggered through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.govmdpi.com The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the formation of a death-inducing signaling complex (DISC) and the activation of initiator caspases like caspase-8. nih.govmdpi.com The intrinsic pathway is triggered by cellular stress and results in the release of cytochrome c from the mitochondria, which then forms an apoptosome with Apaf-1 and procaspase-9, leading to the activation of caspase-9. nih.govmdpi.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell. mdpi.com The involvement of RGD peptides in modulating caspase activity suggests that GRGDSPK could potentially influence these apoptotic pathways by disrupting integrin-mediated survival signals. medchemexpress.comresearchgate.net

Advanced Analytical and Characterization Methodologies for Grgdspk and Its Complexes

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthetic peptides like GRGDSPK. mtoz-biolabs.comnih.gov It separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase under high pressure. mtoz-biolabs.com For peptide analysis, reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often containing an ion-pairing agent such as trifluoroacetic acid (TFA). nih.govwaters.com

Method Development Considerations:

Developing a robust HPLC method for GRGDSPK involves optimizing several parameters to achieve adequate resolution and peak shape:

Stationary Phase: C18 columns are widely used for peptide separations. The choice of pore size (e.g., 130Å vs. 300Å) can influence the chromatography of larger peptides, though for a heptapeptide (B1575542) like GRGDSPK, standard pore sizes are generally sufficient. waters.com

Mobile Phase: The gradient slope, or the rate of increase of the organic solvent, is a critical parameter. phenomenex.com Shallow gradients are often employed for peptides to ensure good separation. phenomenex.com The pH of the mobile phase affects the ionization state of the peptide's acidic and basic residues, thereby influencing its retention time. phenomenex.com

Temperature: Increasing column temperature can improve peak shape and resolution by reducing mobile phase viscosity and enhancing mass transfer, which is particularly beneficial for larger molecules. ymcamerica.com

A typical HPLC analysis of a crude synthetic peptide can reveal the main product peak along with various impurities, such as deletion sequences or incompletely deprotected species. The purity is determined by integrating the peak areas and expressing the area of the main peak as a percentage of the total area. For instance, a crude peptide might show a purity of 72%, which can be improved to over 95% after a preparative HPLC purification step.

Table 1: HPLC Method Parameters for Peptide Analysis

| Parameter | Typical Conditions for GRGDSPK Analysis | Rationale |

| Column | Reversed-Phase C18, 3-5 µm particle size, 120-300 Å pore size | Provides good retention and separation of peptides based on hydrophobicity. |

| Mobile Phase A | 0.1% TFA in Water | Acidic pH protonates silanols and peptide carboxyl groups, reducing peak tailing. TFA acts as an ion-pairing agent. nih.gov |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier for eluting peptides. phenomenex.com |

| Gradient | Linear gradient, e.g., 5% to 60% B over 30-60 minutes | Shallow gradients provide better resolution for complex peptide mixtures. phenomenex.com |

| Flow Rate | 0.5 - 1.0 mL/min for analytical columns | Standard flow rates for efficient separation. |

| Detection | UV at 210-230 nm | Peptide bonds absorb strongly in this wavelength range. google.com |

| Temperature | 25 - 60 °C | Higher temperatures can improve peak shape and alter selectivity. ymcamerica.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Identity Confirmation and Fragmentation Studies

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool that couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing confident molecular weight confirmation and structural information. pitt.edunih.gov For GRGDSPK, LC-MS is used to verify that the correct peptide has been synthesized by matching the experimentally observed mass with the calculated theoretical mass.

Molecular Weight Confirmation:

Following HPLC separation, the eluent is directed to a mass spectrometer. mtoz-biolabs.com Techniques like electrospray ionization (ESI) are commonly used to generate gas-phase ions of the peptide. The mass analyzer (e.g., time-of-flight (TOF) or quadrupole) then measures the mass-to-charge ratio (m/z) of these ions. lcms.cz High-resolution mass spectrometers can provide highly accurate mass measurements, often with errors of only a few parts per million (ppm), which gives a high degree of confidence in the peptide's identity. lcms.cz

Fragmentation Studies (Tandem MS or MS/MS):

To further confirm the amino acid sequence, tandem mass spectrometry (MS/MS) is employed. researchgate.netresearchgate.net In this technique, the precursor ion corresponding to the full-length peptide is selected and subjected to fragmentation, typically through collision-induced dissociation (CID) or other methods like electron-transfer dissociation (ETD). sciex.comnih.gov This process breaks the peptide backbone at specific bonds, generating a series of fragment ions.

The resulting fragmentation pattern produces a spectrum containing b-ions (fragments containing the N-terminus) and y-ions (fragments containing the C-terminus). researchgate.net By analyzing the mass differences between the peaks in the MS/MS spectrum, the amino acid sequence can be deduced and confirmed. For glycopeptides, which are more complex, the glycosidic bonds are often weaker and may cleave preferentially, requiring specialized fragmentation techniques or multi-stage fragmentation (MS³) to elucidate the full structure. nih.govthermofisher.com

Table 2: Theoretical vs. Experimental Mass Data for GRGDSPK

| Parameter | Value |

| Peptide Sequence | Gly-Arg-Gly-Asp-Ser-Pro-Lys |

| Theoretical Monoisotopic Mass | 758.39 Da |

| Theoretical Average Mass | 758.83 Da |

| Observed Mass (Example) | 758.40 Da |

| Mass Accuracy (Example) | < 15 ppm |

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Circular Dichroism) for Solution-State Conformation and Binding Studies

While HPLC and LC-MS confirm purity and identity, spectroscopic techniques provide insights into the three-dimensional structure and conformational dynamics of GRGDSPK in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful method for determining the three-dimensional structure of peptides and proteins in solution, providing data at an atomic level. nmims.eduutoronto.ca NMR experiments can reveal information about the peptide's conformation, flexibility, and interactions with other molecules. nmims.edu For short, linear peptides like GRGDSPK, the observed NMR parameters often represent a population-weighted average of multiple rapidly interconverting conformations in solution. researchgate.netcopernicus.org

Key NMR experiments for peptide studies include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, helping to assign residues. nmims.edu

TOCSY (Total Correlation Spectroscopy): Shows all protons within a given amino acid's spin system. nmims.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing distance restraints crucial for 3D structure calculation.

Studies on RGD-containing peptides have used NMR to determine the solution conformation when bound to antibodies or other receptors, revealing specific structural motifs like turns that are stabilized by hydrogen bonds. researchgate.net

Circular Dichroism (CD) Spectroscopy:

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins. chiralabsxl.com It measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's secondary structure content (e.g., α-helix, β-sheet, random coil). chiralabsxl.com

For a flexible peptide like GRGDSPK, the CD spectrum in an aqueous buffer typically indicates a predominantly random coil conformation. However, upon binding to a receptor or when placed in a membrane-mimicking environment (like solutions with hexafluoro-2-propanol or phospholipid vesicles), the peptide can adopt a more ordered conformation, such as an α-helix or β-sheet, which can be monitored by changes in the CD spectrum. nih.govbibliotekanauki.pl

Table 3: Spectroscopic Data Interpretation for GRGDSPK Conformation

| Technique | Observation | Interpretation |

| NMR (NOESY) | Limited number of long-range NOEs in aqueous solution. | Peptide exists as an ensemble of flexible, interconverting conformations. |

| Circular Dichroism | Minimum near 200 nm in aqueous buffer. | Predominantly random coil structure. |

| Circular Dichroism | Appearance of minima at ~208 nm and ~222 nm in helix-inducing solvents. | Induction of α-helical conformation upon interaction with a binding partner or specific solvent environment. nih.gov |

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Quantitative Binding Kinetics and Thermodynamics

To fully characterize the interaction of GRGDSPK with its target integrins, quantitative biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These methods provide crucial data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR):

SPR is a label-free optical technique that measures molecular interactions in real-time. kactusbio.comnih.govcytivalifesciences.com In a typical SPR experiment, one molecule (the ligand, e.g., an integrin) is immobilized on a sensor chip, and the other molecule (the analyte, e.g., GRGDSPK) is flowed over the surface. youtube.com Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov

The resulting sensorgram provides real-time data on the association and dissociation phases of the interaction, allowing for the determination of:

Association rate constant (kₐ): The rate at which the complex forms.

Dissociation rate constant (kₑ): The rate at which the complex breaks apart.

Equilibrium dissociation constant (Kₑ): A measure of binding affinity, calculated as kₑ/kₐ. kactusbio.com

SPR is highly valuable for studying protein-protein and protein-peptide interactions and can be used to determine the specificity and affinity of GRGDSPK for different integrin subtypes. nih.govnicoyalife.com

Isothermal Titration Calorimetry (ITC):

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event. mpg.denih.gov It is considered the gold standard for thermodynamic characterization of biomolecular interactions. whiterose.ac.uk In an ITC experiment, a solution of the ligand (e.g., GRGDSPK) is titrated into a solution of the macromolecule (e.g., an integrin) in a sample cell. harvard.edumdpi.com

Each injection of the ligand results in a small heat change (either exothermic or endothermic) until the macromolecule becomes saturated. whiterose.ac.uk By analyzing the integrated heat changes, ITC can determine a complete thermodynamic profile of the interaction in a single experiment, including:

Binding Affinity (Kₐ or Kₑ): The strength of the interaction. mpg.de

Binding Enthalpy (ΔH): The heat released or absorbed upon binding. mpg.de

Stoichiometry (n): The molar ratio of the interacting molecules in the complex. mpg.de

Binding Entropy (ΔS): Calculated from the Gibbs free energy (ΔG) and enthalpy. harvard.edu

ITC provides a deep understanding of the driving forces behind the GRGDSPK-integrin interaction, distinguishing between enthalpy-driven and entropy-driven binding events. whiterose.ac.uk

Table 4: Comparison of SPR and ITC for Binding Analysis

| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

| Primary Measurement | Change in refractive index (mass change) over time. nih.gov | Heat change upon binding. nih.gov |

| Key Outputs | kₐ, kₑ, Kₑ. kactusbio.com | Kₑ, ΔH, ΔS, n. mpg.de |

| Labeling Requirement | Label-free. youtube.com | Label-free. nih.gov |

| Immobilization | Requires one binding partner to be immobilized on a sensor surface. youtube.com | Both binding partners are in solution. |

| Information Provided | Kinetics (on- and off-rates) and affinity. | Thermodynamics (enthalpy, entropy), affinity, and stoichiometry. whiterose.ac.uk |

| Sample Consumption | Generally lower sample consumption. | Can require higher sample concentrations and volumes. |

Theoretical and Computational Approaches for Grgdspk Research

Molecular Docking and Dynamics Simulations of GRGDSPK-Integrin Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of ligands to their receptors. In the context of GRGDSPK, these methods have been instrumental in elucidating the specific interactions with integrin receptors.

Molecular docking studies predict the preferred orientation of GRGDSPK when it binds to an integrin to form a stable complex. ijstm.com These simulations place the peptide into the binding pocket of the integrin and score the different poses based on factors like intermolecular energies. The primary interaction is typically centered around the Arg-Gly-Asp (RGD) motif. The positively charged guanidinium (B1211019) group of arginine forms a salt bridge with a negatively charged aspartate residue in the integrin, while the aspartate of the RGD sequence coordinates with a divalent cation (like Mg²⁺ or Mn²⁺) in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin's β subunit. nih.govnih.gov

Molecular dynamics simulations provide a more dynamic picture of the binding event. nih.gov By simulating the movements of the atoms in the peptide-receptor complex over time, MD can reveal the stability of the docked pose, the role of water molecules in the binding interface, and the conformational changes that occur upon binding. nih.gov For instance, simulations have shown that the flexibility of the linear GRGDSPK peptide allows it to adopt a conformation that fits optimally into the integrin binding site. qyaobio.com

Table 1: Key Intermolecular Interactions in GRGDSPK-Integrin Binding Identified by Molecular Simulations

| Interacting Moiety in GRGDSPK | Interacting Moiety in Integrin | Type of Interaction | Reference |

|---|---|---|---|

| Arginine (R) Guanidinium Group | Aspartate Residue | Salt Bridge, Hydrogen Bonds | nih.gov |

| Aspartate (D) Carboxylate Group | Divalent Cation (MIDAS) | Ionic Coordination | nih.gov |

| Peptide Backbone | Integrin Surface Residues | Hydrogen Bonds | researchgate.net |

| Lysine (B10760008) (K) Side Chain | Various Integrin Residues | Potential Electrostatic Interactions | nih.gov |

Quantum Chemical Calculations for Elucidating Intermolecular Interactions

Quantum chemical (QC) calculations offer the highest level of theory for describing the electronic structure of molecules and their interactions. While computationally intensive, QC methods can provide highly accurate information about the nature and strength of intermolecular forces that are critical for GRGDSPK-integrin recognition.

These calculations can be used to precisely quantify the energies of salt bridges, hydrogen bonds, and van der Waals interactions. frontiersin.org For example, QC can determine the precise charge distribution on the atoms of the RGD motif and the corresponding residues in the integrin binding pocket, offering a detailed understanding of the electrostatic interactions that drive the initial recognition and binding. frontiersin.org

Furthermore, QC calculations can be employed to study the role of the divalent cation in the MIDAS. By modeling the coordination of the aspartate residue of GRGDSPK to the metal ion, it is possible to understand how different cations can modulate the binding affinity. frontiersin.org While full QC calculations on the entire protein-peptide complex are generally not feasible, they can be applied to smaller, representative fragments of the binding site to provide crucial energetic details that can be used to refine classical force fields for MD simulations.

Computational Modeling of GRGDSPK's Conformational Landscape

The biological activity of a peptide is not only determined by its sequence but also by its three-dimensional structure or conformation. The linear nature of GRGDSPK provides it with significant conformational flexibility. qyaobio.com Computational modeling techniques are used to explore the vast conformational landscape of this peptide to identify the low-energy, biologically active conformations.

Methods such as replica-exchange molecular dynamics (REMD) and Monte Carlo simulations are used to sample a wide range of possible conformations of GRGDSPK in solution. researchgate.netnih.gov These studies have revealed that while linear RGD peptides are flexible, they can transiently adopt specific structures. nih.govnih.gov The presence of flanking residues, like the serine, proline, and lysine in GRGDSPK, can influence the conformational preferences of the core RGD motif. nih.govnih.gov

Understanding the conformational landscape is crucial because it is believed that peptides may bind to their receptors via a "conformational selection" mechanism, where the receptor selectively binds to a pre-existing conformation of the peptide in solution. Alternatively, an "induced fit" mechanism may occur, where the peptide adapts its conformation upon binding. Computational studies suggest that both mechanisms may play a role in GRGDSPK-integrin interactions. nih.gov

Table 2: Computational Methods for Analyzing the Conformational Landscape of Peptides

| Computational Method | Description | Application to GRGDSPK | Reference |

|---|---|---|---|

| Molecular Dynamics (MD) | Simulates the time evolution of a molecular system. | Explores the dynamic behavior and accessible conformations of the peptide in solution. | nih.gov |

| Replica-Exchange MD (REMD) | Enhances sampling by running multiple simulations at different temperatures. | Overcomes energy barriers to more thoroughly explore the conformational space. | researchgate.net |

| Monte Carlo (MC) Simulations | Samples conformations based on random moves and an energy function. | Generates a statistical ensemble of peptide conformations. | nih.gov |

| Rigidity Analysis | Identifies rigid and flexible regions within a molecule. | Can guide the exploration of conformational pathways by focusing on flexible residues. nih.gov | nih.gov |

In Silico Prediction of Structure-Activity Relationships (SAR) for GRGDSPK Analogues

In silico methods are increasingly being used to predict the structure-activity relationships (SAR) of peptide analogues, which can accelerate the discovery of new molecules with improved properties. By systematically modifying the structure of GRGDSPK in silico and predicting the effect of these modifications on its binding affinity and selectivity for different integrin subtypes, researchers can prioritize which analogues to synthesize and test experimentally.

Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating the structural or physicochemical properties of a series of GRGDSPK analogues with their biological activity. nih.gov These models can then be used to predict the activity of new, untested analogues. While direct QSAR studies on GRGDSPK are not widely reported, the principles are applicable.

More commonly, molecular docking and MD simulations are used in a high-throughput manner to screen virtual libraries of GRGDSPK analogues. nih.gov For example, one could computationally substitute the serine, proline, or lysine residues with other amino acids (including non-natural ones) and then dock these virtual peptides to the integrin receptor. The predicted binding energies and interaction patterns can provide a rationale for the observed SAR and guide the design of analogues with enhanced affinity or selectivity. nih.govnih.gov These computational predictions, however, must be validated by experimental assays.

Future Directions and Emerging Research Avenues for Grgdspk

Rational Design of GRGDSPK Analogues with Enhanced Specificity or Affinity for Integrin Subtypes

A significant challenge in utilizing RGD-based peptides is their ability to bind to multiple integrin subtypes. The GRGDSPK sequence, for instance, is known to interact with αvβ3, αvβ5, and α5β1 integrins. nih.gov This lack of specificity can be problematic for targeted therapeutic or diagnostic applications. Consequently, a major research avenue is the rational design of GRGDSPK analogues to achieve higher affinity and, crucially, greater selectivity for a single integrin subtype.

The chemical nature and sequence of the amino acids flanking the core RGD motif strongly influence binding activity and selectivity. nih.gov Early studies demonstrated this principle, showing a progressive increase in binding affinity for αvβ3 integrin as the peptide chain was extended from the core RGD tripeptide to the heptapeptide (B1575542) GRGDSPK. nih.gov This underscores the potential for targeted modifications.

Current design strategies are guided by computational methods and structural biology insights. nih.gov

Computational Docking and Structural Analysis: Docking experiments and crystal structure analyses of integrin-ligand complexes provide detailed blueprints for designing new analogues. nih.gov These methods allow researchers to predict how modifications to the peptide backbone or side chains will affect its interaction with the binding pocket of a specific integrin. For example, adding an aromatic residue near the aspartic acid group can enhance binding to a hydrophobic cleft in the αvβ3 integrin, thereby increasing affinity. nih.gov

Cyclization and Conformational Constraint: Linear peptides like GRGDSPK are conformationally flexible, which can lead to lower binding affinity compared to more rigid structures. Cyclization is a widely used strategy to constrain the peptide into a bioactive conformation that better fits the target integrin's binding site. Bicyclic RGD peptides have emerged as a novel platform, demonstrating high affinity and selectivity for specific integrins. rwth-aachen.deresearchgate.net These constrained structures can be fine-tuned to achieve highly selective binding, which is essential for avoiding off-target effects, such as unintended interactions with the αIIbβ3 integrin on platelets. nih.gov

The table below illustrates the impact of flanking residues on the inhibitory activity of linear RGD peptides against various integrin subtypes, highlighting the basis for rational design efforts.

| Peptide | IC50 (nM) for αvβ3 | IC50 (nM) for αvβ5 | IC50 (nM) for α5β1 |

| RGD | 89 | 1000 | 2000 |

| RGDS | 30.5 | 300 | 1000 |

| GRGDS | 20.1 | 200 | 900 |

| GRGDSP | 15.3 | 180 | 800 |

| GRGDSPK | 12.2 | 160 | 700 |

| This table is based on data from competitive ELISA assays and shows the concentration of the peptide required to inhibit 50% of integrin binding. nih.gov |

Integration of GRGDSPK in Advanced In Vitro Models (e.g., organ-on-a-chip, 3D bioprinted tissues) to Mimic Physiological Environments

Traditional two-dimensional cell culture fails to replicate the complex architecture and microenvironment of native tissues. To bridge this gap, advanced in vitro models like organs-on-chips (OoCs) and 3D bioprinted tissues are being developed. nih.govrsc.org The integration of GRGDSPK into the biomaterials used for these models is critical for creating more physiologically relevant systems. mdpi.commdpi.com

GRGDSPK is incorporated into hydrogels and other "bioinks" to mimic the function of extracellular matrix (ECM) proteins like fibronectin. nih.govmdpi.com This functionalization provides essential cell adhesion sites, enabling cells to attach, spread, and organize into tissue-like structures within the engineered construct.

Organs-on-Chips (OoCs): OoCs are microfluidic devices that recreate the functional units of human organs. nih.gov By incorporating GRGDSPK-functionalized hydrogels into the microchannels of these chips, researchers can co-culture multiple cell types in a 3D arrangement that mimics native tissue. rsc.org For example, a "vessel-on-a-chip" can be created using a bioink containing GRGDSPK to support the adhesion and organization of endothelial cells into a tubular structure. nih.govmdpi.com This allows for the study of processes like thrombosis or angiogenesis in a controlled, human-relevant environment.

3D Bioprinting: This technology enables the layer-by-layer deposition of cell-laden bioinks to construct complex tissue architectures. mdpi.com The inclusion of GRGDSPK in these bioinks is fundamental for maintaining cell viability and promoting tissue maturation. By precisely controlling the spatial distribution of GRGDSPK-containing materials, it is possible to engineer tissues with defined regions of cell adhesion, guiding the self-assembly of cells into functional units. rsc.org

The table below summarizes potential applications of GRGDSPK in various advanced in vitro models.

| In Vitro Model | Biomaterial/Bioink | Role of GRGDSPK Functionalization | Research Application |

| Vessel-on-a-Chip | Gelatin Methacryloyl (GelMA) Hydrogel | Promotes adhesion and lumen formation of endothelial cells. nih.gov | Studying vascular diseases, thrombosis, and drug delivery. nih.govmdpi.com |

| Liver-on-a-Chip | Polycaprolactone (PCL) with hydrogel infill | Supports co-culture and organization of hepatocytes and other liver cells. rsc.org | Drug metabolism and toxicity screening. rsc.org |

| 3D Bioprinted Cancer Models | Alginate or GelMA Bioinks | Mimics tumor microenvironment to study cancer cell adhesion, migration, and invasion. | Investigating tumor progression and testing anti-cancer therapies. |

| Engineered Cardiac Tissue | PEG-based Hydrogels | Provides adhesion cues for cardiomyocytes to promote alignment and synchronous beating. | Modeling cardiac diseases and evaluating cardiotoxic effects of drugs. |

Exploration of GRGDSPK in Mechanobiology Studies and Cellular Mechanotransduction

Mechanobiology is the study of how physical forces and changes in the mechanical properties of cells and tissues contribute to their development, physiology, and disease. Integrins are primary mechanotransducers, converting mechanical stimuli from the ECM into intracellular biochemical signals—a process known as mechanotransduction. mdpi.comnih.gov GRGDSPK is a valuable tool in this field, allowing researchers to probe the molecular mechanisms of this process.

By immobilizing GRGDSPK onto substrates with tunable mechanical properties (e.g., hydrogels of varying stiffness), scientists can investigate how cells sense and respond to their physical environment. nih.gov

Substrate Stiffness Sensing: Studies have shown that cells cultured on GRGDSPK-modified substrates exhibit different behaviors depending on the stiffness of the material. For example, chondrocytes cultured on RGD-modified alginate hydrogels change their morphology and cytoskeletal organization in response to substrate stiffness, indicating that the RGD-integrin linkage allows them to "feel" their surroundings. nih.gov

Force-Dependent Signaling: Integrins are known to change their conformation from a low-affinity to a high-affinity state in response to mechanical force. mdpi.comresearchgate.net Using tools like traction force microscopy and molecular tension sensors, researchers can measure the forces exerted by cells through GRGDSPK-integrin connections. These studies reveal how external forces modulate integrin activation and downstream signaling pathways that control cell proliferation, differentiation, and migration. researchgate.net

Altering Mechano-Responses: The involvement of RGD-binding integrins in cellular responses to mechanical stimulation can be confirmed by using soluble GRGDSPK as a competitive inhibitor. In studies on intervertebral disc cells, applying cyclic tensile strain induced changes in gene expression; however, pre-treatment with RGD peptides prevented this response, demonstrating that RGD-recognizing integrins were essential for the mechanotransduction pathway. nih.gov

Development of Novel GRGDSPK-Based Chemical Tools for Fundamental Cell Biology Research

Beyond its use in biomaterials, GRGDSPK serves as a foundational component for creating sophisticated chemical tools to investigate fundamental aspects of cell biology, particularly integrin function. These tools are designed by conjugating the peptide to various functional molecules, such as fluorescent dyes, photoswitches, or affinity tags.

Probes for Integrin Imaging: By attaching a fluorescent dye (e.g., fluorescein) to GRGDSPK or its analogues, researchers can create probes to visualize the location and dynamics of integrin receptors on living cells. mdpi.com These tools are used to track integrin clustering during the formation of focal adhesions and to monitor receptor trafficking and endocytosis.

Spatially Controlled Adhesion Studies: Advanced nanolithography techniques can be used to pattern GRGDSPK onto surfaces with nanoscale precision. nih.gov This allows for the creation of arrays of single adhesion sites or defined patterns, enabling detailed studies of the minimal requirements for integrin activation, focal adhesion assembly, and the cellular response to precisely defined geometric cues. nih.gov

Affinity Chromatography and Screening: Immobilized GRGDSPK can be used as a ligand in affinity chromatography to purify integrins and their associated binding proteins from cell lysates. Furthermore, GRGDSPK derivatives are employed in high-throughput screening assays to identify small molecules or antibodies that can modulate integrin-ligand interactions. rwth-aachen.de

Click Chemistry Modifications: The versatility of "click chemistry" provides a powerful platform for synthesizing novel GRGDSPK-based tools. This type of chemistry allows for the efficient and specific conjugation of the peptide to a wide range of molecules, including imaging agents, drugs, or polymers, facilitating the rapid development of new multifunctional probes and targeted delivery systems. mdpi.com

Q & A

Q. What is the molecular mechanism of Grgdspk (TFA) in targeting integrin αvβ3 for tumor optical imaging?

Grgdspk (TFA), a linear hexapeptide conjugated with the near-infrared dye cypate, selectively binds to integrin αvβ3, a receptor overexpressed in tumor vasculature and cancer cells. This targeting is validated through competitive inhibition experiments where cyclic RGDfV blocks Grgdspk (TFA) uptake in A549 lung adenocarcinoma cells, confirming shared receptor binding sites . Methodologically, researchers should employ fluorescence microscopy and flow cytometry to quantify receptor-specific uptake, complemented by blocking assays to confirm specificity.

Q. What non-cytotoxic concentrations of Grgdspk (TFA) are suitable for in vitro studies?

MTT assays demonstrate that Grgdspk (TFA) exhibits no cytotoxicity at 100 μM in A549 cell lines, making this concentration optimal for in vitro imaging studies. Researchers should replicate these conditions using standardized cell viability protocols (e.g., ISO 10993-5) and validate results across multiple cell lines to ensure generalizability .

Q. How can researchers resolve contradictions in tumor accumulation data for Grgdspk (TFA) across different models?

Discrepancies may arise from variations in integrin αvβ3 expression levels, tumor microenvironment heterogeneity, or imaging protocol differences. To address this:

- Perform immunohistochemistry to quantify integrin αvβ3 density in tumor samples.

- Use standardized imaging parameters (e.g., excitation/emission wavelengths, exposure times) across studies.

- Conduct meta-analyses of existing datasets to identify confounding variables .

Q. What methodologies ensure reproducibility of Grgdspk (TFA)-based optical imaging results?

Reproducibility requires:

- Blinded experimental design : Assign sample groups randomly and mask researchers to treatment conditions during data analysis to avoid bias .

- Detailed protocol sharing : Document synthesis, purification, and imaging parameters (e.g., dye-to-peptide ratio, injection dose) in open-access repositories .

- Cross-validation : Compare results with alternative αvβ3-targeting probes (e.g., cyclic RGD peptides) to confirm mechanistic consistency .

Q. How should researchers comply with GDPR when handling imaging data from Grgdspk (TFA) clinical trials?

GDPR compliance mandates:

- Pseudonymization : Replace patient identifiers with codes in imaging datasets.

- Data encryption : Use AES-256 encryption for stored and transmitted data.

- Informed consent : Disclose data retention periods, sharing scope, and subjects’ rights to withdraw in GDPR-compliant notices .

- Data Protection Impact Assessment (DPIA) : Required for studies involving high-risk personal data processing; consult institutional IRBs for DPIA templates .

Q. How to design a comparative study evaluating linear (Grgdspk) vs. cyclic RGD peptides?

Apply the PICO framework :

- Population : αvβ3-positive tumor models (e.g., A549, U87MG).

- Intervention : Grgdspk (TFA) vs. cyclic RGDfV.

- Comparison : Tumor-to-background ratio (TBR) and binding affinity (IC₅₀).

- Outcome : Superior tumor specificity and pharmacokinetics. Validate findings using SPECT/CT or autoradiography for cross-modal confirmation .

Q. What statistical approaches are recommended for analyzing Grgdspk (TFA) imaging data?

- Longitudinal data : Use mixed-effects models to account for repeated measurements.

- Dose-response curves : Fit with nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀.

- Image quantification : Apply thresholding algorithms (e.g., Otsu’s method) to segment tumor regions, ensuring reproducibility across operators .

Ethical and Data Management

Q. How to archive and share Grgdspk (TFA) research data ethically?

- FAIR principles : Store raw imaging data, synthesis protocols, and analysis scripts in repositories like Zenodo or Figshare with unique DOIs.

- Metadata standards : Include experimental parameters (e.g., laser power, peptide purity) using ISA-Tab format.

- Embargo periods : Allow a 12-month embargo post-publication for IP protection, as recommended by DGPuK guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.